Spathulenol is a naturally occurring tricyclic sesquiterpene alcohol featuring a rigid 5,10-cycloaromadendrane skeleton and a tertiary hydroxyl group. Commercially procured at high purities (typically >98% to 99.2%), it serves as a critical analytical reference standard and bioactive scaffold in pharmacological research. Unlike crude plant extracts or variable essential oil fractions, analytical-grade Spathulenol provides absolute baseline metrics for evaluating antioxidant, immunomodulatory, and anthelmintic activities. Its defined molecular weight (220.35 g/mol) and consistent solubility profile in organic solvents (e.g., DMSO, chloroform, dichloromethane) make it a highly reproducible starting material for structure-activity relationship (SAR) studies and high-throughput screening workflows, eliminating the batch-to-batch variability inherent to botanical isolates .
Substituting pure Spathulenol with crude essential oils (e.g., from Psidium guineense or Salvia mirzayanii) or generic sesquiterpene mixtures introduces severe reproducibility issues in quantitative assays. While crude fractions may contain 60-80% Spathulenol, the presence of synergistic or antagonistic terpenes drastically skews IC50 and GI50 values, making mechanistic isolation impossible. Furthermore, substituting Spathulenol with more common bicyclic or acyclic sesquiterpenes (such as caryophyllene oxide or nerolidol) fails in targeted SAR studies because these analogs lack the rigid azulene-like tricyclic core and specific tertiary alcohol moiety that dictate Spathulenol's specific binding affinities, such as its caspase-3 independent apoptotic pathways and low-micromolar anthelmintic efficacy [1].
In standardized in vitro assays against Angiostrongylus cantonensis L1 larvae, isolated Spathulenol demonstrated potent anthelmintic activity that quantitatively exceeded common commercial reference drugs. Spathulenol achieved an EC50 of 7.6 µM, significantly outperforming the standard benzimidazole therapeutic Albendazole (EC50 = 15.1 µM) and showing superior potency to Pyrantel pamoate (10.4 µM) under identical conditions. This establishes pure Spathulenol as a superior positive control and a highly tractable tricyclic scaffold for early-stage antiparasitic drug discovery [1].
| Evidence Dimension | In vitro anthelmintic efficacy (EC50) |
| Target Compound Data | Spathulenol (EC50 = 7.6 µM) |
| Comparator Or Baseline | Albendazole (EC50 = 15.1 µM) |
| Quantified Difference | Spathulenol is approximately 2-fold more potent than the standard therapeutic Albendazole. |
| Conditions | In vitro assay against Angiostrongylus cantonensis L1 larvae. |
Procuring Spathulenol provides a high-potency, non-benzimidazole reference standard essential for validating novel anthelmintic screening assays.
The use of analytical-grade Spathulenol is critical for establishing accurate baseline metrics in immunomodulatory research. Studies utilizing concentrated botanical fractions (e.g., 62% Spathulenol from Salvia mirzayanii) report an IC50 of 85.4 µg/mL for the inhibition of activated lymphocyte proliferation. However, relying on such sub-pure mixtures masks the exact stoichiometric potency of the active molecule and introduces variability from co-extracted phytochemicals. Procuring >98% pure Spathulenol eliminates this matrix interference, allowing researchers to accurately quantify its specific induction of apoptosis via caspase-3 independent pathways without confounding synergistic effects [1].
| Evidence Dimension | Assay reproducibility and target isolation |
| Target Compound Data | >98% Pure Spathulenol (Enables precise stoichiometric IC50 determination) |
| Comparator Or Baseline | 62% Spathulenol botanical fraction (IC50 = 85.4 ± 11.08 µg/mL, subject to matrix interference) |
| Quantified Difference | Transition from a mixed-variable fraction to a single-variable pure compound. |
| Conditions | Lymphocyte proliferation and apoptosis induction assays. |
Buyers must procure high-purity Spathulenol to ensure reproducible, publishable IC50 data free from botanical matrix effects.
Spathulenol is frequently utilized as a benchmark natural product in antioxidant capacity evaluations. In standardized DPPH radical scavenging assays, pure Spathulenol exhibits a quantifiable IC50 of 85.60 µg/mL. When compared to crude essential oils (e.g., EOPG) which show highly variable IC50 ranges (26.13 to 85.60 µg/mL) depending on the exact ratio of its constituents, pure Spathulenol provides a fixed, reproducible calibration point. This defined antioxidant metric is crucial for comparative pharmacology, ensuring that researchers can reliably benchmark novel synthetic derivatives against a stable natural tricyclic sesquiterpene standard.
| Evidence Dimension | DPPH Radical Scavenging Activity (IC50) |
| Target Compound Data | Pure Spathulenol (IC50 = 85.60 µg/mL) |
| Comparator Or Baseline | Crude Essential Oil / EOPG (Variable IC50 = 26.13 to 85.60 µg/mL) |
| Quantified Difference | Fixed single-value IC50 vs. a highly variable 3-fold range in crude mixtures. |
| Conditions | In vitro DPPH radical scavenging assay. |
Procuring the pure compound eliminates the 3-fold variability seen in crude extracts, providing a reliable baseline for antioxidant assay calibration.
Spathulenol's specific 5,10-cycloaromadendrane tricyclic structure differentiates its cytotoxic profile from simpler sesquiterpenes. It demonstrates moderate to low baseline cytotoxicity in healthy mammalian cells while maintaining an IC50 >6 µM in specific multi-drug resistant (MDR) cancer models. Unlike generic acyclic sesquiterpenes (e.g., nerolidol) which often act as non-specific membrane disruptors, Spathulenol's rigid geometry allows it to modulate specific signaling pathways, making it a highly targeted candidate for combination chemotherapy research. Substituting Spathulenol with structurally divergent sesquiterpenes compromises this targeted pathway modulation [1].
| Evidence Dimension | Structural mechanism of cytotoxicity |
| Target Compound Data | Spathulenol (Tricyclic core, targeted caspase-3 independent apoptosis, IC50 >6 µM in MDR models) |
| Comparator Or Baseline | Acyclic/Bicyclic sesquiterpenes (e.g., nerolidol, generic membrane disruption) |
| Quantified Difference | Targeted pathway modulation vs. non-specific cytotoxicity. |
| Conditions | In vitro multi-drug resistant (MDR) cancer cell models. |
The specific tricyclic scaffold of Spathulenol is non-interchangeable for researchers conducting precise structure-activity relationship mapping in oncology.
Due to its superior in vitro efficacy compared to Albendazole (EC50 = 7.6 µM vs 15.1 µM), pure Spathulenol is the ideal positive control and lead scaffold for screening assays targeting Angiostrongylus cantonensis and related nematodes[1].
The procurement of >98% pure Spathulenol is required to accurately map caspase-3 independent apoptotic pathways in activated lymphocytes, avoiding the confounding variables present in 60-80% botanical fractions [2].
With a well-defined DPPH IC50 of 85.60 µg/mL, analytical-grade Spathulenol serves as a reliable, reproducible natural product benchmark for calibrating free-radical scavenging assays in comparative pharmacology .
As a rigid tricyclic 5,10-cycloaromadendrane, Spathulenol is a critical structural node for SAR libraries, allowing medicinal chemists to compare its binding affinities against bicyclic (e.g., caryophyllene oxide) and acyclic (e.g., nerolidol) sesquiterpenes in targeted oncology models [3].